molecular formula C15H15NO2 B13919015 (S)-2-(benzylamino)-2-phenylacetic acid

(S)-2-(benzylamino)-2-phenylacetic acid

Cat. No.: B13919015
M. Wt: 241.28 g/mol
InChI Key: LCRCODPYSHSWAR-AWEZNQCLSA-N
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Description

(S)-2-(Benzylamino)-2-phenylacetic acid is a chiral phenylacetic acid derivative with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol . This compound features a stereogenic center, making the (S)-enantiomer of particular interest for asymmetric synthesis and pharmaceutical research where enantioselectivity is critical. Phenylacetic acid derivatives serve as key intermediates in organic synthesis and have demonstrated relevance in medicinal chemistry research . The amide bond, a fundamental structural motif in proteins and many bioactive molecules, is extensively studied in drug discovery, with amide bonds present in approximately one-fourth of all pharmaceuticals . Research into novel catalysts, such as nickel-based systems, has enabled more efficient and eco-friendly amidation routes for compounds like phenylacetic acids and benzylamines . This high-purity reagent is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the product's safety data sheet and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

(2S)-2-(benzylamino)-2-phenylacetic acid

InChI

InChI=1S/C15H15NO2/c17-15(18)14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2,(H,17,18)/t14-/m0/s1

InChI Key

LCRCODPYSHSWAR-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for S 2 Benzylamino 2 Phenylacetic Acid

Established Synthetic Pathways

Established synthetic routes to (S)-2-(benzylamino)-2-phenylacetic acid primarily involve classical organic reactions that have been adapted to produce the target molecule. These methods, while effective, often result in racemic mixtures requiring subsequent resolution.

Strecker Synthesis and its Stereocontrol Aspects

The Strecker synthesis is a foundational method for producing α-amino acids from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The classical approach involves a three-component reaction between an aldehyde, ammonia (B1221849), and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org For the synthesis of 2-(benzylamino)-2-phenylacetic acid, a variation of this reaction would utilize benzaldehyde, benzylamine (B48309), and a cyanide source.

The general mechanism proceeds as follows:

Imine Formation: Benzaldehyde reacts with benzylamine to form an N-benzylidene-1-phenylmethanamine (an imine).

Cyanide Addition: A cyanide ion attacks the imine carbon to form the α-aminonitrile, 2-(benzylamino)-2-phenylacetonitrile. masterorganicchemistry.com

Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid, 2-(benzylamino)-2-phenylacetic acid. wikipedia.orgmasterorganicchemistry.com

The traditional Strecker synthesis produces a racemic mixture of the α-amino acid. wikipedia.orgchemeurope.com To achieve stereocontrol and synthesize the (S)-enantiomer specifically, asymmetric variations have been developed. One common strategy involves replacing ammonia or a primary amine with a chiral amine auxiliary. wikipedia.org For instance, using a chiral amine like (S)-α-phenylethylamine in place of benzylamine would lead to the formation of diastereomeric α-aminonitriles. These diastereomers can then be separated, and subsequent hydrogenolysis of the chiral auxiliary group followed by nitrile hydrolysis would yield the desired (S)-2-amino-2-phenylacetic acid, which could then be benzylated. Catalytic asymmetric variants of the Strecker synthesis have also been developed, employing chiral catalysts to induce enantioselectivity in the cyanide addition step. wikipedia.orgorganic-chemistry.org

Amination Reactions of α-Substituted Phenylacetic Acid Derivatives with Benzylamine

Another synthetic route involves the direct amination of a phenylacetic acid derivative where a leaving group is present at the α-position. This is a nucleophilic substitution reaction where benzylamine acts as the nucleophile.

A typical reaction scheme would involve an α-halo-phenylacetic acid, such as 2-bromo-2-phenylacetic acid, reacting with benzylamine. The benzylamine displaces the bromide ion to form the N-substituted amino acid.

Reactant 1Reactant 2ProductReaction Type
2-bromo-2-phenylacetic acidBenzylamine2-(benzylamino)-2-phenylacetic acidNucleophilic Substitution
Methyl 2-bromo-2-phenylacetateBenzylamineMethyl 2-(benzylamino)-2-phenylacetateNucleophilic Substitution

This method generally leads to a racemic product. To obtain the (S)-enantiomer, a resolution step would be necessary. Alternatively, kinetic resolution of the racemic starting material using a chiral catalyst could be employed. Another approach is reductive amination, where a precursor like 2-oxo-2-phenylacetic acid (benzoylformic acid) is reacted with benzylamine to form an imine intermediate, which is then stereoselectively reduced to yield the target amino acid. nih.gov

Hydrolysis of Ester Precursors (e.g., Methyl 2-(benzylamino)-2-phenylacetate)

The hydrolysis of an ester precursor is a common final step in the synthesis of carboxylic acids. sciencemadness.org In this context, (S)-methyl 2-(benzylamino)-2-phenylacetate can be hydrolyzed to yield this compound. This method is particularly useful when the ester is synthesized via an enantioselective route.

The hydrolysis is typically carried out under basic or acidic conditions. google.com Basic hydrolysis (saponification) is often preferred and involves treating the ester with an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt and yield the final product. aecenar.com

Ester PrecursorReagentsProduct
(S)-Methyl 2-(benzylamino)-2-phenylacetate1. NaOH (aq) 2. HCl (aq)This compound

This step is generally high-yielding and does not affect the stereochemistry at the α-carbon.

Enantioselective and Diastereoselective Synthetic Strategies

To directly obtain the enantiomerically pure this compound, several asymmetric synthetic strategies have been developed. These methods aim to control the stereochemistry during the reaction, thus avoiding the need for resolution of a racemic mixture.

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral compounds. researchgate.netrsc.orgnih.gov This approach typically involves the reduction of a prochiral precursor, such as an enamine or an imine, using hydrogen gas and a chiral catalyst. nih.govscispace.comamanote.com

For the synthesis of this compound, a suitable precursor would be (Z)-2-(benzylamino)-2-phenylacrylic acid or its ester derivative. The asymmetric hydrogenation of the carbon-carbon double bond in the presence of a chiral transition metal catalyst, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, would introduce the stereocenter with high enantioselectivity. rsc.orgnih.govscispace.com

Prochiral SubstrateCatalyst SystemProduct
(Z)-Methyl 2-(benzylamino)-2-phenylacrylate[Rh(COD)2]BF4 / Chiral Bisphosphine Ligand(S)-Methyl 2-(benzylamino)-2-phenylacetate
N-(1-phenylvinyl)benzylamineChiral Iridium Catalyst(S)-N-(1-phenylethyl)benzylamine (related structure)

The success of this method relies heavily on the choice of the chiral ligand and the reaction conditions to achieve high enantiomeric excess (ee). nih.govscispace.com The resulting ester can then be hydrolyzed to the final acid product.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. wikipedia.orgsigmaaldrich.com

In the context of synthesizing this compound, a chiral auxiliary could be attached to a glycine (B1666218) or phenylacetic acid derivative. For example, a chiral oxazolidinone, as popularized by Evans, can be acylated with phenylacetyl chloride. wikipedia.orgnih.gov The resulting adduct can be deprotonated to form a chiral enolate. This enolate can then be subjected to an electrophilic amination reaction using a reagent like di-tert-butyl azodicarboxylate, followed by reduction and benzylation.

Alternatively, a chiral auxiliary can be used in the alkylation of a glycine enolate equivalent. For instance, a chiral Schiff base of glycine can be deprotonated and then alkylated with benzyl (B1604629) bromide.

A more direct approach involves the enantioselective alkylation of arylacetic acids using chiral lithium amides as noncovalent, traceless auxiliaries. nih.gov In this method, phenylacetic acid is deprotonated with a strong base in the presence of a chiral lithium amide. The resulting chiral enediolate is then trapped with an electrophile. While this specific example demonstrates alkylation, the principle of using a chiral lithium amide to control the stereochemistry of reactions at the α-position is relevant.

Chiral Auxiliary TypeGeneral ApproachKey Step
OxazolidinoneAttachment to phenylacetic acid, then aminationDiastereoselective electrophilic amination of the chiral enolate
PseudoephedrineFormation of an amide with phenylacetic acid, then alkylation/aminationDiastereoselective alkylation or amination of the enolate
Chiral Lithium AmideIn-situ formation of a chiral complex with the enediolate of phenylacetic acidEnantioselective trapping of the chiral enediolate

After the diastereoselective or enantioselective step, the chiral auxiliary is cleaved to yield the desired product, this compound, and the auxiliary can often be recovered and reused. wikipedia.orgnih.gov

Chiral Base-Catalyzed Enantioselective Alkylation of Phenylacetic Acid Dianions

A direct and highly efficient method for creating chiral α-aryl carboxylic acids involves the enantioselective alkylation of arylacetic acid enediolates using chiral lithium amides. nih.gov This approach avoids the need to install and later remove a traditional chiral auxiliary. In this protocol, the phenylacetic acid is deprotonated twice using a combination of n-butyllithium and a chiral lithium amide to form a dianion, specifically an enediolate. nih.gov This enediolate then reacts with an electrophile, such as an alkyl halide. The chiral lithium amide base remains in the complex and creates a chiral environment, directing the alkylation to occur from one face of the enediolate, thus establishing the new stereocenter with high enantioselectivity. lookchem.comnih.gov This method has been shown to be effective for a wide range of alkyl halides, with high enantioselectivity often observed with sterically more hindered reagents. nih.gov The chiral amine can be recovered in nearly quantitative yield after the reaction. nih.gov

ElectrophileProduct YieldEnantiomeric Excess (ee)Reference
Iodomethane83%88% nih.gov
Iodoethane81%96% nih.gov
Benzyl bromide-92% nih.gov
Isobutyl iodide-98% nih.gov
Isopropyl iodide-97% nih.gov
Cyclopentyl iodide-96% nih.gov

This table showcases the results of the chiral lithium amide-mediated enantioselective alkylation of phenylacetic acid with various electrophiles. nih.gov

Metal-Catalyzed Asymmetric Reactions Utilizing Phenylacetic Acid Scaffolds (e.g., Pd(II)-catalyzed C–H activation)

Modern synthetic chemistry has increasingly utilized transition-metal catalysis, particularly palladium catalysis, for the direct functionalization of C–H bonds. Phenylacetic acid and its derivatives are excellent substrates for such transformations. Palladium(II)-catalyzed C–H activation allows for the introduction of various functional groups at the ortho or meta positions of the phenyl ring, or even for intramolecular cyclizations. nih.govnih.govrsc.org For instance, enantioselective C–H activation of diphenylacetic acids followed by intramolecular C–O bond formation has been used to synthesize chiral benzofuranones. nih.gov This process often involves a Pd(II)/Pd(IV) catalytic cycle and the use of chiral ligands, such as monoprotected amino acids (MPAA), to achieve high enantioselectivity. nih.gov Furthermore, the use of specialized templates, like a pyridine-based U-shaped template, can direct the C–H functionalization to the remote meta-position of the phenylacetic acid scaffold. nih.govacs.org These methods provide powerful tools for creating complex, chiral molecules from simple phenylacetic acid starting materials.

Reaction TypeCatalyst/LigandFunctionalizationReference
Enantioselective C-H LactonizationPd(OAc)₂ / Boc-Val-OHIntramolecular C-O bond formation nih.gov
Remote Meta-C-H FunctionalizationPd(OAc)₂ / Pyridine (B92270) TemplateCross-coupling with ArBF₃K, Iodination nih.govacs.org
C-H OlefinationPd(II) / Monoprotected Amino AcidIntermolecular C-C bond formation acs.org
Decarboxylative AcylationPd(II)ortho-Acylation rsc.org

This table summarizes various Pd(II)-catalyzed C-H functionalization reactions on phenylacetic acid scaffolds.

Synthesis of Substituted Analogues and Advanced Derivatives

Functionalization of the Phenyl Ring (e.g., via Suzuki Coupling)

The phenyl ring of this compound and its precursors offers a site for extensive modification to generate a library of analogues. The Suzuki-Miyaura cross-coupling reaction is a premier method for this purpose, enabling the formation of C-C bonds between an aryl halide or pseudohalide and an organoboron compound, typically a boronic acid. nih.govmdpi.com To apply this to the phenylacetic acid scaffold, a halogenated derivative (e.g., 4-bromophenylacetic acid) is used as the starting material. This substrate can be coupled with a variety of aryl or heteroaryl boronic acids under palladium catalysis to introduce diverse substituents onto the phenyl ring. nih.govresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are optimized to achieve high yields. nih.govresearchgate.net This strategy allows for the synthesis of analogues with modified electronic and steric properties, which is valuable for structure-activity relationship studies.

ElectrophileNucleophileCatalyst SystemResultReference
Aryl HalideArylboronic AcidPd Catalyst, BaseBiaryl Product nih.gov
Benzylic BromideHeteroarylboronic AcidPd(OAc)₂, JohnPhos, K₂CO₃Heteroaryl-substituted Product nih.gov
Acyl ChloridePhenylboronic AcidPd₂(dba)₃Aryl Ketone mdpi.com
6-Chlorobenzo[a]phenothiazinePhenylboronic AcidPd₂(dba)₃, SPhos, K₃PO₄Phenyl-substituted Product researchgate.net

This table provides examples of Suzuki-Miyaura cross-coupling reactions applicable for creating substituted aromatic frameworks.

Modifications of the Amino and Carboxylic Acid Functionalities

The amino and carboxylic acid groups are key reactive sites for producing a wide range of derivatives from the parent compound. The carboxylic acid can be readily converted into esters through Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with alkyl halides under basic conditions. Amides can be formed by activating the carboxylic acid with a coupling reagent (e.g., TBTU, EDC) followed by reaction with a primary or secondary amine. mdpi.com This direct amidation can also sometimes be catalyzed by metal salts like NiCl₂. nih.gov

Chemical Reactivity and Derivatization Studies

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the formation of esters, amides, and the reduction to its corresponding alcohol.

The carboxylic acid functional group of (S)-2-(benzylamino)-2-phenylacetic acid can be readily converted to its corresponding esters through various esterification methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This condensation reaction produces an ester and water. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or the water is removed as it is formed.

Another method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an alcohol. This two-step process is often milder and can be used with sensitive alcohol substrates. Studies on the esterification of the structurally related phenylacetic acid have demonstrated successful conversion with a variety of alcohols, from simple alkanols to more complex hydroxylated derivatives, using eco-friendly media. These methods are directly applicable to this compound for the synthesis of a library of ester derivatives.

Table 1: Examples of Esterification Reactions
Alcohol SubstrateResulting Ester ProductTypical Reaction Condition
MethanolMethyl (S)-2-(benzylamino)-2-phenylacetateReflux with H₂SO₄ catalyst
EthanolEthyl (S)-2-(benzylamino)-2-phenylacetateReflux with H₂SO₄ catalyst
tert-Butyl alcoholtert-Butyl (S)-2-(benzylamino)-2-phenylacetateDMAP catalyst
Benzyl (B1604629) alcoholBenzyl (S)-2-(benzylamino)-2-phenylacetateReflux with H₂SO₄ catalyst

The formation of an amide bond is one of the most fundamental transformations in organic chemistry. Direct amidation of this compound with various amine substrates can be achieved, typically requiring activation of the carboxylic acid or the use of a catalyst to overcome the formation of a stable ammonium (B1175870) carboxylate salt.

Research on the direct amidation of phenylacetic acid and benzylamine (B48309) derivatives has shown that catalysts such as nickel(II) chloride (NiCl₂) can efficiently promote the reaction, yielding amides in moderate to excellent yields. The reaction is typically carried out in a non-polar solvent like toluene (B28343) at elevated temperatures. The electronic and steric properties of the substituents on the amine substrate can influence the reaction yield. Boron-based reagents, such as tris(2,2,2-trifluoroethyl)borate, have also been employed as effective catalysts for the direct synthesis of amides from carboxylic acids and amines under milder conditions.

Table 2: Catalytic Systems for Direct Amidation
Amine SubstrateResulting Amide ProductCatalyst/ReagentReaction Conditions
Ammonia (B1221849)(S)-2-(benzylamino)-2-phenylacetamideNiCl₂Toluene, 110°C
Aniline(S)-N,2-diphenyl-2-(benzylamino)acetamideB(OCH₂CF₃)₃MeCN, 80°C
Methylamine(S)-N-methyl-2-(benzylamino)-2-phenylacetamideTiCp₂Cl₂Toluene, 110°C
Piperidine(S)-1-(2-(benzylamino)-2-phenylacetyl)piperidineZrCl₄Toluene, reflux

The carboxylic acid moiety of this compound can be reduced to the corresponding primary alcohol, yielding (S)-2-(benzylamino)-2-phenylethanol. This transformation requires a strong reducing agent, as carboxylic acids are generally resistant to reduction. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes.

A milder and more selective method involves the activation of the carboxylic acid, for example, by forming a mixed anhydride (B1165640) or an active ester, followed by reduction with sodium borohydride (B1222165) (NaBH₄). This two-step, one-pot procedure avoids the use of harsher reducing agents and can be performed under relatively mild conditions. The resulting amino alcohol, (S)-2-(benzylamino)-2-phenylethanol, is a valuable chiral building block in its own right.

Reactions Involving the Secondary Amine Group

The secondary amine group provides a second reactive handle for derivatization through N-alkylation, N-acylation, and condensation reactions.

The nitrogen atom of the secondary amine in this compound is nucleophilic and can react with electrophiles such as alkyl halides or acyl chlorides.

N-Alkylation involves the reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), to introduce a third substituent on the nitrogen atom, forming a tertiary amine. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Studies on related N-substituted 2-phenylacetamides have shown that alkylation can occur at the nitrogen atom. Phase-transfer catalysts can be employed to facilitate the reaction between the organic substrate and an inorganic base.

N-Acylation is the reaction with an acylating agent, like an acyl chloride or an acid anhydride, to form an amide. This reaction is also typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the acid generated. This transformation converts the secondary amine into a less basic and bulkier amide group.

Table 3: N-Alkylation and N-Acylation Reactions
Reagent TypeElectrophilic ReagentProduct Class
AlkylationMethyl Iodide (CH₃I)Tertiary Amine
AlkylationBenzyl Bromide (BnBr)Tertiary Amine
AcylationAcetyl Chloride (CH₃COCl)Amide (N-Acyl derivative)
AcylationBenzoyl Chloride (PhCOCl)Amide (N-Acyl derivative)

The secondary amine in this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. The reaction of a secondary amine with an aldehyde or ketone, typically under acid catalysis, initially forms an unstable carbinolamine intermediate. This intermediate is then protonated, and subsequent elimination of a water molecule leads to the formation of an iminium ion.

The resulting iminium ion is a reactive species that can participate in further reactions. Unlike primary amines which form neutral imines after deprotonation, the reaction with a secondary amine results in a positively charged iminium salt. The formation of this intermediate is a key step in various synthetic transformations. The reaction equilibrium can be shifted towards the product by removing the water formed during the reaction, often using a Dean-Stark apparatus or a dehydrating agent.

Table 4: Condensation with Carbonyl Compounds
Carbonyl SubstrateIntermediate/ProductKey Features
BenzaldehydeIminium IonAcid-catalyzed, reversible, water eliminated
AcetoneIminium IonForms a positively charged species
CyclohexanoneIminium IonCan lead to enamine formation if α-protons are present

Reactivity of the Aromatic Ring System

The presence of two phenyl rings in this compound offers multiple sites for functionalization. The reactivity of each ring towards electrophilic aromatic substitution is influenced by the nature of its substituent.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic compounds. organicchemistrytutor.commasterorganicchemistry.com In this compound, the two aromatic rings exhibit different reactivities due to the directing effects of their attached groups.

The benzylamino group (-NH-CH₂-Ph) contains a nitrogen atom with a lone pair of electrons directly attached to the phenylacetic acid moiety. This nitrogen atom can donate electron density to the attached phenyl ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comyoutube.com Such electron-donating groups are known as activating groups and direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org Therefore, the phenyl ring of the phenylacetic acid core is activated towards electrophilic substitution, with reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation expected to occur preferentially at the positions ortho and para to the amino acid backbone.

Conversely, the phenyl group of the benzyl moiety is attached to a methylene (B1212753) group, which is then connected to the nitrogen atom. This insulates the phenyl ring from the direct resonance effect of the nitrogen's lone pair. Its reactivity is primarily influenced by the weakly activating, ortho-, para-directing effect of the alkyl substituent (-CH₂-).

The carboxylic acid group (-COOH) on the chiral center is an electron-withdrawing group and therefore deactivates the phenyl ring of the phenylacetic acid moiety towards electrophilic attack. youtube.com However, its deactivating effect is primarily directed at the ortho and para positions, making the meta position the most likely site of substitution if the directing effect of the amino group were not present. Given the strong activating and directing effect of the amino group, electrophilic substitution is overwhelmingly likely to occur on the phenyl ring of the phenylglycine core at the ortho and para positions.

Directing Effects of Substituents in Electrophilic Aromatic Substitution
Substituent GroupEffect on ReactivityDirecting Influence
-NHR (Amino Group)ActivatingOrtho, Para
-Alkyl (e.g., -CH₂-Ph)Weakly ActivatingOrtho, Para
-COOH (Carboxylic Acid)DeactivatingMeta

Modern synthetic chemistry heavily relies on cross-coupling reactions, particularly those catalyzed by palladium, for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These methods offer a powerful tool for the targeted functionalization of aromatic systems. For this compound, which is a derivative of phenylglycine, palladium-catalyzed C-H functionalization presents a direct route to modify its aromatic rings. mdpi.com

Research has demonstrated the feasibility of regioselective C-H functionalization of phenylglycine derivatives. mdpi.com By employing a directing group, it is possible to achieve selective activation of specific C-H bonds on the phenyl ring. For instance, ortho-halogenation and ortho-alkoxylation of phenylglycine derivatives have been successfully achieved through palladium-mediated C-H functionalization. mdpi.com This suggests that this compound could be similarly functionalized at the ortho positions of its phenylglycine core.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce new aryl or alkyl groups. researchgate.net This would typically require prior halogenation of one of the aromatic rings to create an aryl halide, which can then participate in the catalytic cycle. Given the directing effects discussed previously, selective halogenation at the ortho or para position of the activated phenylglycine ring would be the initial step, followed by the cross-coupling reaction.

Potential Cross-Coupling Reactions for Functionalization
Reaction TypeCatalyst/ReagentsPotential Outcome
Ortho-C-H HalogenationPd(OAc)₂, Halogenating AgentIntroduction of Cl, Br, or I at the ortho position of the phenylglycine ring.
Suzuki-Miyaura CouplingPd Catalyst, Base, Boronic AcidFormation of a new C-C bond between the functionalized aromatic ring and an aryl/alkyl group.
Buchwald-Hartwig AminationPd Catalyst, Base, AmineFormation of a new C-N bond at the functionalized aromatic ring.

Multi-Component Reactions (MCRs) Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. rsc.org The structure of this compound, possessing both a secondary amine and a carboxylic acid, makes it a suitable candidate for certain types of MCRs, particularly isocyanide-based MCRs like the Ugi and Passerini reactions. beilstein-journals.orgwikipedia.orgwikipedia.org

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.org In this context, this compound can serve as both the amine and the carboxylic acid component in a modified Ugi reaction. However, it is more likely to act as the amine or the carboxylic acid component in a standard Ugi reaction. For example, it could react with an aldehyde, an isocyanide, and an external carboxylic acid (if the internal one is protected) or with an aldehyde, an amine, and an isocyanide where it provides the carboxylic acid component. The synthesis of 2-arylamino-2-phenylacetamides via a boric acid-catalyzed Ugi three-component reaction highlights the utility of phenylglycine derivatives in such transformations. rsc.org

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org this compound could potentially serve as the carboxylic acid component in a Passerini reaction. The resulting product would incorporate the (S)-2-(benzylamino)-2-phenylacetyl moiety.

The participation of this compound in MCRs would lead to the rapid generation of complex molecular scaffolds with a high degree of structural diversity, which is highly valuable in medicinal chemistry and drug discovery. nih.gov

Potential Multi-Component Reactions
ReactionComponentsPotential Role of this compoundProduct Class
Ugi Reaction (4-component)Aldehyde, Amine, Carboxylic Acid, IsocyanideAmine or Carboxylic Acidα-Acylamino Amide
Passerini Reaction (3-component)Carbonyl, Carboxylic Acid, IsocyanideCarboxylic Acidα-Acyloxy Carboxamide

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block for Complex Molecules

Chiral building blocks are enantiomerically pure compounds that are incorporated into the structure of a larger, more complex target molecule. This strategy allows for the direct and reliable installation of a stereocenter into the final product. While specific, widely commercialized applications of (S)-2-(benzylamino)-2-phenylacetic acid as a building block are not extensively documented in prominent literature, its structural framework is highly relevant to the synthesis of certain classes of compounds, particularly β-lactams.

β-Lactams, known for their core role in penicillin and cephalosporin (B10832234) antibiotics, are four-membered cyclic amides. nih.govnih.gov The synthesis of chiral β-lactams often relies on the cyclization of β-amino acids. Structurally similar compounds to this compound serve as precursors to these β-amino acids, which can then undergo ring-closure reactions to form the desired β-lactam core with controlled stereochemistry. The phenyl and benzyl (B1604629) groups on the molecule also offer sites for further functionalization, allowing for the creation of a diverse library of derivatives.

Utilization as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur with high stereoselectivity. tcichemicals.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. This method is a powerful strategy for controlling the three-dimensional arrangement of atoms in a new molecule.

Although derivatives of other amino acids are commonly employed as chiral auxiliaries, the use of this compound for this purpose is not a widely reported application. In principle, the compound could be attached to a substrate (for example, via an amide bond formation) to stereoselectively guide reactions such as alkylations or aldol (B89426) additions on the substrate. The steric bulk of the benzyl and phenyl groups would be expected to block one face of the reactive intermediate, forcing an incoming reagent to attack from the less hindered face, thus inducing asymmetry. However, practical and documented examples of this specific application are scarce in chemical literature.

Development as a Ligand Component in Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. These catalysts typically consist of a metal center bound to a chiral organic molecule, known as a ligand. The design of effective chiral ligands is a cornerstone of modern synthetic chemistry. nih.govrsc.orgresearchgate.net

This compound possesses both nitrogen and oxygen atoms that could potentially coordinate with a metal center. Derivatives of this molecule could, in theory, be developed into P,N-ligands (phosphine, nitrogen) or N,O-ligands (nitrogen, oxygen), which are classes of ligands known to be effective in reactions like asymmetric hydrogenation. researchgate.net For instance, the carboxylic acid could be converted to an amide, and the secondary amine could be functionalized further to create a bidentate ligand capable of forming a stable, chiral complex with a transition metal like rhodium or iridium. This chiral metallic complex could then catalyze reactions with high enantioselectivity. Despite this potential, the development and application of ligands specifically derived from this compound are not prominently featured in the literature, which tends to focus on other established ligand scaffolds.

Application in Chiral Resolution Techniques

Chiral resolution is a process used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its pure enantiomeric components. wikipedia.org One of the most common methods for resolving racemic bases (amines) is through the formation of diastereomeric salts using a single-enantiomer chiral acid as a resolving agent. libretexts.org

As an enantiomerically pure carboxylic acid, this compound is well-suited for this application. The process involves reacting the racemic amine with the pure (S)-acid. This acid-base reaction forms a pair of diastereomeric salts: the ((R)-amine·(S)-acid) salt and the ((S)-amine·(S)-acid) salt. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.orggavinpublishers.com One of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out of the solution, allowing it to be separated by filtration. The purified diastereomeric salt can then be treated with a base to break the salt and liberate the enantiomerically pure amine. Similarly, the more soluble diastereomer can be recovered from the remaining solution (the mother liquor) and the other amine enantiomer can be isolated.

This technique is a classical and robust method for obtaining enantiopure amines, which are themselves valuable building blocks in medicinal chemistry and materials science. rsc.orgresearchgate.netgoogle.com

Illustrative Process of Chiral Resolution

Step Action Rationale
1. Salt Formation A racemic amine ((R/S)-Amine) is mixed with one equivalent of This compound in a suitable solvent. An acid-base reaction occurs, forming a mixture of two diastereomeric salts: [(R)-Amine]·[(S)-Acid] and [(S)-Amine]·[(S)-Acid].
2. Fractional Crystallization The solution is cooled or partially evaporated. One diastereomer, being less soluble, preferentially crystallizes from the solution.
3. Separation The solid crystals are separated from the liquid (mother liquor) by filtration. The less-soluble diastereomeric salt is isolated in solid form, while the more-soluble salt remains in the solution.
4. Liberation The isolated solid salt is treated with a base (e.g., NaOH). This neutralizes the chiral acid and regenerates the now enantiomerically pure amine (e.g., (R)-Amine).
5. Recovery The mother liquor is treated with a base. The other enantiomer of the amine (e.g., (S)-Amine) is recovered from the more-soluble salt.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides definitive confirmation of the molecular structure of (S)-2-(benzylamino)-2-phenylacetic acid by identifying the number, environment, and connectivity of hydrogen atoms. The spectrum of the racemic compound, 2-(benzylamino)-2-phenylacetic acid, displays characteristic signals corresponding to the protons of the two phenyl rings, the benzylic methylene (B1212753) group, and the methine proton at the stereocenter. beilstein-journals.org

The aromatic region of the spectrum shows a complex multiplet integrating to ten protons, which arises from the overlapping signals of the monosubstituted phenyl ring and the benzyl (B1604629) group's phenyl ring. beilstein-journals.org A key singlet at 4.72 ppm corresponds to the single proton on the alpha-carbon (the stereocenter). beilstein-journals.org The two protons of the benzylic methylene (CH₂) group are diastereotopic and appear as two distinct doublets at 3.90 and 3.79 ppm, coupling with each other (geminal coupling). beilstein-journals.org The presence and splitting of these signals are consistent with the proposed molecular structure.

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]IntegrationAssignment
7.41–7.23m-10HAromatic Protons (Ar-H)
4.72s-1Hα-Methine Proton (CH)
3.90d12.91HBenzylic Methylene Proton (CH₂)
3.79d12.91HBenzylic Methylene Proton (CH₂)

¹H NMR data for 2-(benzylamino)-2-phenylacetic acid recorded in CDCl₃ at 300 MHz. beilstein-journals.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete analysis of the carbon skeleton.

The spectrum for 2-(benzylamino)-2-phenylacetic acid shows a signal for the carboxylic acid carbonyl carbon at 175.7 ppm. beilstein-journals.org The aromatic region contains signals for the various substituted (quaternary, Cq) and unsubstituted (CH) carbons of the two phenyl rings. beilstein-journals.org The key aliphatic signals include the methine carbon of the stereocenter at 64.9 ppm and the benzylic methylene carbon at 51.9 ppm, confirming the core structure of the molecule. beilstein-journals.org

Chemical Shift (δ) [ppm]Assignment
175.7Carbonyl Carbon (C=O)
138.3Aromatic Quaternary Carbon (Cq)
136.2Aromatic Quaternary Carbon (Cq)
129.2Aromatic Methine Carbon (CH)
128.9Aromatic Methine Carbon (CH)
128.8Aromatic Methine Carbon (CH)
128.7Aromatic Methine Carbon (CH)
128.0Aromatic Methine Carbon (CH)
127.6Aromatic Methine Carbon (CH)
64.9α-Methine Carbon (CH)
51.9Benzylic Methylene Carbon (CH₂)

¹³C NMR data for 2-(benzylamino)-2-phenylacetic acid recorded in CDCl₃ at 75 MHz. beilstein-journals.org

For complex molecules, one-dimensional NMR spectra can have overlapping signals. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these ambiguities and definitively assign all proton and carbon signals.

COSY would be used to establish proton-proton coupling networks, for instance, to confirm the geminal coupling between the two diastereotopic methylene protons.

HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments for the α-methine (CH) and benzylic methylene (CH₂) groups.

HMBC would reveal correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular fragments.

Variable Temperature (VT) NMR is another advanced technique that can provide insight into the dynamic behavior of molecules in solution. beilstein-journals.org For this compound, VT-NMR could be used to study the potential for restricted rotation around the C-N bond or to investigate changes in hydrogen bonding patterns at different temperatures. beilstein-journals.org As temperature changes, the rate of conformational exchange can be altered, potentially leading to the sharpening or coalescence of NMR signals, which can be analyzed to determine thermodynamic parameters of these processes. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For 2-(benzylamino)-2-phenylacetic acid, electron ionization (EI) mass spectrometry shows a molecular ion peak [M]⁺ at m/z 255, confirming the molecular weight of the compound. beilstein-journals.org The fragmentation pattern provides further structural evidence. Key fragments observed include:

m/z 106: This is the base peak (100% relative intensity) and corresponds to the [C₇H₈N]⁺ fragment, likely formed by the cleavage of the bond between the alpha-carbon and the carboxyl group, followed by rearrangement. beilstein-journals.org

m/z 91: A prominent peak corresponding to the tropylium (B1234903) ion [C₇H₇]⁺, a classic fragment from compounds containing a benzyl group. beilstein-journals.org

m/z 164: This fragment corresponds to the loss of the benzyl group ([M - C₇H₇]⁺). beilstein-journals.org

m/zRelative Intensity (%)Proposed Fragment
2551[M]⁺ (Molecular Ion)
16413[M - C₇H₇]⁺
106100[C₇H₈N]⁺ (Base Peak)
9148[C₇H₇]⁺ (Tropylium Ion)
7921[C₆H₇]⁺
7715[C₆H₅]⁺

Electron Ionization (EI) Mass Spectrometry fragmentation data for 2-(benzylamino)-2-phenylacetic acid. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula unequivocally. For 2-(benzylamino)-2-phenylacetic acid, the experimentally determined exact mass of the molecular ion was found to be 255.1097. beilstein-journals.org This value is in excellent agreement with the calculated exact mass of 255.1097 for the molecular formula C₁₅H₁₅NO₂, thereby confirming the elemental composition of the compound. beilstein-journals.org

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are vital for assessing the chemical purity and, crucially for chiral molecules, the enantiomeric excess (e.e.). The determination of e.e. is essential in research to ensure the stereochemical integrity of the material being studied.

To separate the (S) and (R) enantiomers of 2-(benzylamino)-2-phenylacetic acid, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated.

Common CSPs used for the separation of chiral acids and amino acid derivatives include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases (which rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions), and macrocyclic glycopeptides. By integrating the areas of the two peaks corresponding to the (S) and (R) enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated using the formula: e.e. (%) = [([S] - [R])/([S] + [R])] × 100.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the enantiomeric excess (ee) of chiral compounds like this compound. heraldopenaccess.uswvu.edu This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time and allowing for accurate quantification. unife.it

Research Findings: The enantiopurity of N-substituted amino acids is commonly assessed using polysaccharide-based or Pirkle-concept CSPs. For this compound, a column such as one based on N-(3,5-dinitrobenzoyl)-phenylglycine can be highly effective. scirp.orgresearchgate.net These columns operate on the principle of forming transient diastereomeric complexes between the analyte and the chiral selector, which differ in stability and thus elution time. The separation mechanism involves a combination of π-π interactions, hydrogen bonding, and steric hindrance.

The determination of enantiomeric excess is crucial for ensuring the stereochemical purity of the compound. nih.gov A typical analysis involves dissolving a small amount of the sample in the mobile phase, injecting it into the HPLC system, and monitoring the elution profile with a UV detector. heraldopenaccess.us The relative peak areas of the (S) and (R) enantiomers are used to calculate the enantiomeric excess. For accurate identification, the retention time of the desired (S)-enantiomer is compared to that of a racemic or reference standard.

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiopurity Assessment

ParameterValue
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or similar Pirkle-concept column
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Elution Order Typically, the (R)-enantiomer may elute before the (S)-enantiomer, but this is column-dependent

Gas Chromatography (GC) (where applicable)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and polar nature of amino acids, direct analysis of this compound by GC is not feasible. The compound would likely decompose in the high-temperature environment of the GC injector port.

Applicability through Derivatization: To make the compound amenable to GC analysis, a chemical modification process known as derivatization is required. researchgate.netweber.hu This process converts the polar carboxyl (-COOH) and secondary amine (-NH) groups into less polar, more volatile functional groups. A common and effective method is silylation, which replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com

Research Findings: The derivatization of this compound can be achieved by reacting it with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comnih.gov The resulting di-TMS derivative is significantly more volatile and thermally stable, allowing for its separation and detection by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its fragmentation pattern. This approach is useful for purity assessment and to detect potential volatile impurities.

Table 2: Representative GC Method Parameters for Derivatized this compound

ParameterValue
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Conditions Heat at 70 °C for 30 minutes in a sealed vial
Column DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Scan Range 50-550 m/z

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique widely used in synthetic chemistry to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. crsubscription.comnih.gov It operates on the principle of separating components based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase. ictsl.net

Research Findings: In the synthesis of this compound, TLC is an invaluable tool. By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the desired product over time. The separation is based on polarity; the silica gel stationary phase is highly polar. ictsl.net

A common mobile phase for the separation of amino acids is a mixture of n-butanol, acetic acid, and water. nih.govreachdevices.com In this system, less polar compounds travel further up the plate (higher Retention Factor, Rf value), while more polar compounds have stronger interactions with the silica and move shorter distances (lower Rf value). The spots are typically visualized under UV light or by staining with a reagent such as ninhydrin, which reacts with the amino acid to produce a colored spot. scirp.org An Rf value between 0.3 and 0.7 is generally considered optimal for good separation. ualberta.ca

Table 3: Typical TLC System for Reaction Monitoring

ParameterDescription
Stationary Phase Silica gel 60 F254 pre-coated aluminum plates
Mobile Phase (Eluent) n-Butanol : Glacial Acetic Acid : Water (4:1:1 v/v/v)
Application Spotting of starting materials and reaction mixture on the baseline
Development Plate is placed in a sealed chamber with the mobile phase
Visualization 1. UV light (254 nm) 2. Staining with 0.2% Ninhydrin solution followed by gentle heating
Interpretation The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.

Other Analytical Techniques (e.g., X-ray Crystallography for Crystalline Derivatives)

X-ray Crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously establish its absolute stereochemistry, bond lengths, bond angles, and conformation in the solid state.

Research Findings: While obtaining a single crystal of this compound itself suitable for X-ray diffraction may be challenging, crystalline derivatives are often prepared for this purpose. For instance, sulfonamide derivatives of the related compound phenylglycine have been successfully analyzed, providing detailed structural information. researchgate.net The process involves synthesizing a derivative that crystallizes readily, mounting a suitable single crystal on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is mathematically analyzed to generate a model of the electron density, from which the atomic structure is determined.

The data obtained from X-ray crystallography, such as unit cell dimensions, space group, and atomic coordinates, serve as the ultimate proof of structure and stereoconfiguration. This technique is particularly valuable in research for confirming the outcome of asymmetric syntheses and for studying intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Table 4: Example Crystallographic Data for a Related Phenylglycine Derivative ((2R)-2-Benzenesulfonamido-2-phenylethanoic acid) researchgate.net

ParameterValue
Chemical Formula C14H13NO4S
Crystal System Monoclinic
Space Group P21
Unit Cell Dimensions a = 8.2464 Å
b = 5.3251 Å
c = 15.3642 Å
α = 90°
β = 100.384°
γ = 90°
Volume 663.64 Å3
Z (Molecules per unit cell) 2

Computational and Theoretical Studies of S 2 Benzylamino 2 Phenylacetic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of (S)-2-(benzylamino)-2-phenylacetic acid would involve the use of computational software to build a three-dimensional model of the molecule. This virtual model allows for the exploration of its various possible shapes, or conformations.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), would provide deep insights into the electronic properties of this compound. DFT methods are widely used to accurately predict molecular structures, energies, and various electronic properties by solving approximations of the Schrödinger equation. mdpi.comresearchgate.net

For this molecule, DFT calculations would be used to:

Optimize the Geometry: Determine the most stable three-dimensional structure with high accuracy, providing precise bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Determine the distribution of electrons within the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how it will interact with other molecules.

A hypothetical table of calculated electronic properties might look like this:

PropertyHypothetical Calculated ValueUnit
Energy of HOMO-6.5eV
Energy of LUMO-1.2eV
HOMO-LUMO Gap5.3eV
Dipole Moment2.8Debye

Note: The data in this table is purely illustrative and not based on actual research findings for this compound.

Mechanistic Investigations of Reactions Involving the Compound

Computational methods are invaluable for investigating the step-by-step mechanisms of chemical reactions. If this compound were involved in a reaction, such as its synthesis or its use as a reactant, computational studies could elucidate the pathway.

This would involve:

Mapping the Reaction Coordinate: Identifying the starting materials, products, and any intermediates or transition states along the reaction pathway.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which helps in understanding the reaction rate and identifying the rate-determining step.

Visualizing Transition States: Analyzing the geometry of the highest-energy point along the reaction coordinate to understand how bonds are formed and broken.

For example, in a synthesis reaction, calculations could compare different possible pathways to determine the most energetically favorable route, thus guiding experimental efforts.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Quantum chemical calculations can predict various spectroscopic properties of a molecule before it is synthesized or analyzed experimentally. For this compound, this would be particularly useful for predicting its Nuclear Magnetic Resonance (NMR) spectra.

¹H and ¹³C NMR Chemical Shifts: DFT calculations can provide theoretical predictions of the chemical shifts for each hydrogen and carbon atom in the molecule. These predicted values can be compared with experimental data to confirm the structure. Due to the chiral center, the two protons on the benzyl (B1604629) CH₂ group are diastereotopic and would be expected to have different chemical shifts, a feature that computation can predict and quantify. masterorganicchemistry.commasterorganicchemistry.comlew.ro

Vibrational Frequencies: Calculations can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule's bonds. These predictions help in assigning the peaks observed in experimental spectra to specific molecular motions. dntb.gov.ua

A hypothetical table comparing experimental and calculated NMR shifts could be presented as follows:

AtomCalculated ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
Carboxyl C175.2174.8
Alpha-Carbon65.865.5
Benzyl CH₂50.149.9

Note: The data in this table is purely illustrative and not based on actual research findings for this compound.

Ligand-Substrate and Ligand-Metal Interaction Studies in Catalysis

If this compound were to be used as a ligand in a metal-catalyzed reaction, computational studies would be essential for understanding its role. The molecule possesses potential coordination sites (the nitrogen atom and the carboxyl group) that can bind to a metal center.

These studies would typically involve:

Modeling the Catalyst Complex: Building a computational model of the metal center coordinated with the this compound ligand.

Analyzing Ligand-Metal Bonding: Using techniques like Natural Bond Orbital (NBO) analysis to understand the nature and strength of the coordinate bonds between the ligand and the metal.

Simulating the Catalytic Cycle: Modeling the interaction of the catalyst complex with substrates to investigate how the ligand influences the catalytic activity and selectivity of the reaction. This can help explain why a particular ligand leads to a specific product or stereochemical outcome. beilstein-journals.org

Future Research Directions and Emerging Areas

Exploration of Novel Enantioselective Synthesis Pathways

The synthesis of unnatural α-amino acids with high enantiopurity remains a pivotal challenge in organic chemistry. researchgate.netbenthamdirect.com Future research will undoubtedly focus on developing new catalytic asymmetric methods to produce (S)-2-(benzylamino)-2-phenylacetic acid and its derivatives, moving beyond classical resolution techniques. One promising avenue is the continued development of transition metal-catalyzed asymmetric hydrogenation. For instance, highly efficient nickel-catalyzed asymmetric hydrogenation of N-sulfonyl ketimino esters has been shown to produce chiral α-amino acid derivatives with excellent yields (97–99%) and high enantiomeric excess (90 to >99% ee). rsc.org Adapting such methodologies to precursors of this compound could provide a direct and efficient route to the desired enantiomer.

Another emerging area is the use of cooperative catalysis, where an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid work in concert. This approach has been successfully applied to the N–H insertion reaction of vinyldiazoacetates to generate α-alkenyl α-amino acids with high yields (61–99%) and excellent enantioselectivity (83–98% ee). rsc.org Exploring similar dual-catalyst systems for the asymmetric amination of a suitable phenylacetic acid precursor could unlock novel and highly selective synthetic pathways. Furthermore, radical reactions are gaining traction for the asymmetric synthesis of α-amino acids, offering alternative disconnection strategies and reaction conditions. researchgate.net

Synthesis StrategyCatalyst/MethodTypical YieldTypical Enantioselectivity (ee)Reference
Asymmetric HydrogenationNickel-based chiral catalysts97–99%90 to >99% rsc.org
N-H InsertionDirhodium(II)/Chiral Phosphoric Acid61–99%83–98% rsc.org
Asymmetric Petasis ReactionLewis Acid-promotedHighHigh Diastereoselectivity qyaobio.com
Asymmetric Strecker-type ReactionsChiral CatalystsVariableHigh mdpi.com

Design of Advanced Ligands and Catalysts Incorporating the Chirality of the Compound

The inherent chirality of this compound makes it an attractive scaffold for the design of new chiral ligands and catalysts. Its rigid phenylglycine core, combined with the flexible benzylamino group, offers multiple points for modification and coordination to metal centers. Future research will likely focus on incorporating this amino acid into ligand frameworks for a variety of asymmetric transformations.

For example, its structure is suitable for creating novel P,N or N,N-type ligands, which have proven effective in transition metal-catalyzed reactions like asymmetric hydrogenation and allylation. mdpi.comnih.gov By modifying the benzyl (B1604629) and phenyl rings with phosphine (B1218219), oxazoline, or other coordinating groups, researchers can develop a library of ligands. The stereogenic center of the parent amino acid would serve as the primary source of chirality, directing the stereochemical outcome of the catalyzed reaction. The development of such ligands is a critical step in expanding the toolkit for asymmetric synthesis, enabling the creation of complex chiral molecules for various applications. nih.gov

Integration into the Synthesis of Complex Polyfunctional Molecules

Unnatural α-amino acids are crucial building blocks in the synthesis of peptidomimetics and other complex bioactive molecules. researchgate.netbenthamdirect.com this compound, with its unique steric and electronic properties, is a prime candidate for integration into such structures. Future work will explore its use in creating peptides with constrained conformations, which can lead to enhanced biological activity and stability. The bulky phenyl and benzyl groups can induce specific secondary structures, such as turns or helices, in oligopeptides. jst.go.jp

Beyond peptidomimetics, the compound can serve as a chiral precursor for synthesizing polyfunctional molecules. The carboxylic acid and amine groups provide handles for a wide range of chemical transformations, allowing it to be incorporated into larger, more complex scaffolds. For instance, it could be a key starting material in the synthesis of chiral alkaloids or other natural product analogues where a stereochemically defined α-amino acid fragment is required.

Development of Green Chemistry Approaches for its Synthesis and Utilization

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. Future research on this compound will increasingly focus on green chemistry approaches. A significant area of development is the use of electrochemical methods. For example, the electrochemical carboxylation of imines in a flow microreactor has been demonstrated as a green route to α-amino acids, avoiding the need for sensitive, toxic, or expensive reagents and operating under mild conditions. rsc.org Applying this technology to the synthesis of N-benzylidene-1-phenylmethanamine could provide a sustainable pathway to the target compound's backbone.

Another green approach involves the use of iron catalysis, as iron is an abundant, inexpensive, and low-toxicity metal. Iron-catalyzed aerobic oxidative functionalization of sp3 C-H bonds offers an environmentally friendly protocol for constructing N-heterocycles from carboxylic acid derivatives. rsc.org Exploring iron-catalyzed amination or related C-H activation strategies for the synthesis of this compound could significantly reduce the environmental impact compared to traditional methods that rely on stoichiometric reagents and precious metal catalysts.

Green Chemistry ApproachKey AdvantagesPotential ApplicationReference
Electrochemical SynthesisAvoids toxic reagents, mild conditions, flow chemistryCarboxylation of imine precursors rsc.org
Iron CatalysisAbundant, low-toxicity metal, uses air as oxidantAerobic oxidative amination/functionalization rsc.org
BiocatalysisHigh selectivity, mild aqueous conditionsEnzymatic resolution or asymmetric synthesis researchgate.netbenthamdirect.com

New Frontiers in Computational Design for Tailored Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. mdpi.com In the context of this compound, future research will leverage computational studies to guide the design of new derivatives, catalysts, and synthetic pathways. Density Functional Theory (DFT) can be used to model reaction mechanisms for its synthesis, helping to identify rate-limiting steps and optimize reaction conditions for higher yield and enantioselectivity.

Molecular dynamics and in silico docking simulations can predict how ligands derived from this amino acid will interact with metal catalysts or how peptide-like molecules containing this residue will bind to biological targets like enzymes. nih.govnih.govmdpi.com Such computational insights can dramatically accelerate the discovery process by prioritizing the most promising candidates for laboratory synthesis. For example, by calculating the transition state energies for different chiral catalysts in the asymmetric synthesis of the compound, researchers can rationally select the catalyst most likely to provide the desired stereochemical outcome, saving significant experimental time and resources.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-(benzylamino)-2-phenylacetic acid, and how can reaction conditions be optimized to enhance enantiomeric purity?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a benzylamine group can be introduced via an SN2 reaction using a chiral α-bromo-phenylacetic acid precursor. Enantiomeric purity is optimized by using chiral auxiliaries (e.g., Mosher’s acid derivatives) or asymmetric catalysis. Reaction progress is monitored via TLC or HPLC. Post-synthesis, crystallization in polar solvents (e.g., ethanol/water mixtures) can improve purity .
  • Key Challenges : Competing side reactions (e.g., racemization) may occur under high temperatures. Mitigation includes using low-temperature conditions (<0°C) and inert atmospheres.

Q. How can the structural and stereochemical properties of this compound be characterized?

  • Methodology :

  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines bond lengths, angles, and absolute configuration. ORTEP-3 visualizes thermal ellipsoids for steric analysis .
  • Chiral HPLC : A Chiralpak® IA column with a hexane/isopropanol mobile phase resolves enantiomers. Retention times and peak areas quantify enantiomeric excess (ee).
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry, while NOESY detects spatial proximity of benzyl and phenyl groups .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in solubility and reactivity studies of this compound?

  • Case Study : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) identifies polymorph transitions. Reactivity contradictions (e.g., oxidation rates) are addressed by DFT calculations to model transition states and identify steric/electronic influences .
  • Validation : Cross-validate results using multiple techniques (e.g., XRD for crystal structure, HPLC for purity).

Q. How can computational modeling predict the stereoelectronic effects of substituents on the biological activity of this compound derivatives?

  • Methodology :

  • Density Functional Theory (DFT) : Gaussian or ORCA software calculates frontier molecular orbitals (FMOs) to assess nucleophilicity/electrophilicity.
  • Molecular docking : AutoDock Vina simulates binding affinities to target enzymes (e.g., proteases), focusing on hydrogen bonding between the carboxylic acid group and active sites .
    • Outputs : Electron density maps and binding free energy (ΔG\Delta G) values guide rational design of analogs with enhanced activity.

Q. What protocols ensure stability and assess toxicity of this compound under varying storage conditions?

  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect decomposition products (e.g., benzaldehyde via oxidative deamination). Lyophilization improves long-term stability.
  • Toxicity Screening :

  • In vitro : MTT assays on HepG2 cells measure IC50_{50} values.
  • In silico : ADMET predictors (e.g., SwissADME) evaluate hepatotoxicity risks based on structural alerts .

Q. How can this compound be integrated into enzyme inhibition assays or proteomic studies?

  • Application : The compound’s carboxylic acid moiety serves as a zinc-binding group in metalloprotease inhibitors.

  • Kinetic Assays : Monitor inhibition of angiotensin-converting enzyme (ACE) via fluorescence-based substrates (e.g., Mca-RPPGFSAFK(Dnp)-OH).
  • Proteomics : SILAC labeling quantifies changes in protein expression in treated vs. untreated cell lines .

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